molecular formula C12H8Cl2O8S3 B13766662 3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) CAS No. 57570-28-2

3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid)

Cat. No.: B13766662
CAS No.: 57570-28-2
M. Wt: 447.3 g/mol
InChI Key: BPKRQILILJMQDA-UHFFFAOYSA-N
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Description

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid is a chemical compound with the molecular formula C12H6Cl2Na2O8S3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used in the formation of sulfonated membranes for proton exchange membrane fuel cells and as a stable solid acid catalyst for esterification .

Preparation Methods

The synthesis of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves several steps. One common method includes the sulfonation of 4,4’-dichlorodiphenylsulfone using sulfuric acid or oleum. The reaction conditions typically involve elevated temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production .

Chemical Reactions Analysis

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups to sulfide groups under specific conditions.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sulfuric acid, oleum, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves its ability to act as a strong acid due to the presence of sulfonic acid groups. These groups can donate protons (H+) in reactions, making the compound an effective catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid lies in its combination of chlorine and sulfonic acid groups, which provide distinct chemical properties and a wide range of applications.

Properties

CAS No.

57570-28-2

Molecular Formula

C12H8Cl2O8S3

Molecular Weight

447.3 g/mol

IUPAC Name

2-chloro-5-(4-chloro-3-sulfophenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C12H8Cl2O8S3/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

BPKRQILILJMQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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